molecular formula C21H26ClN3OS B2373959 N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216439-18-7

N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2373959
CAS No.: 1216439-18-7
M. Wt: 403.97
InChI Key: DJQJPFYMAHJJHH-UHFFFAOYSA-N
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Description

“N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound with potential in scientific research. It’s part of a series of novel derivatives synthesized for their anti-inflammatory properties .


Synthesis Analysis

The compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Unfortunately, the exact details of the molecular structure are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition for Carbon Steel : A study by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solutions. They demonstrated that these compounds, including similar benzothiazole structures, offer high inhibition efficiencies against steel corrosion.

Synthesis and Biological Activity

  • Synthesis of Anti-Inflammatory Drugs : Research by Lynch et al. (2006) focused on synthesizing compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with 3- or 4-(N,N-dimethylamino)benzoic acid, demonstrating their potential as nonsteroidal anti-inflammatory drugs.
  • Microwave-Mediated Synthesis of Heterocycles : Darweesh et al. (2016) explored the use of 1-(benzothiazol-2-yl)-3-(N,N-dimethylamino) compounds in the microwave-mediated synthesis of various heterocycles, indicating their versatility in chemical synthesis (Darweesh et al., 2016).

Chemical Synthesis and Reactivity

  • Generation of Structurally Diverse Library : Roman (2013) demonstrated the use of a ketonic Mannich base for generating a diverse library of compounds, showcasing the potential of benzothiazole derivatives in complex chemical syntheses (Roman, 2013).
  • Synthesis of Benzimidazole-Based Heterocycles : Research on benzimidazole-based heterocycles involving similar compounds has shown their utility in the efficient synthesis of diverse chemical structures (Abdou et al., 2016).

Pharmaceutical Research

  • Antimicrobial and Anticancer Evaluation : A study by Abdellatif et al. (2013) synthesized benzimidazole derivatives and evaluated their antimicrobial activity, highlighting the pharmaceutical applications of such compounds.

Anticancer Research

  • Anticancer Agents in Mice : Lukka et al. (2012) investigated benzonaphthyridine anti-cancer agents, including derivatives similar to the compound , evaluating their effectiveness against cancer in mice (Lukka et al., 2012).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQJPFYMAHJJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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